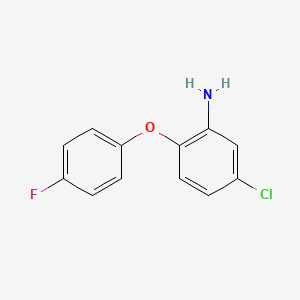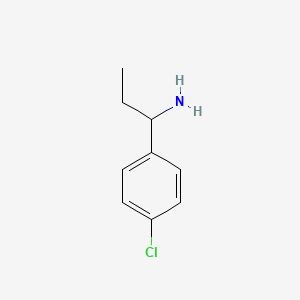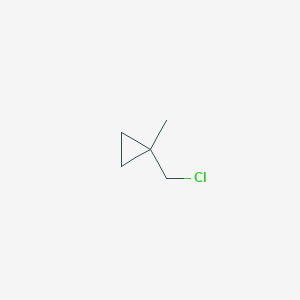
5-Chloro-2-(4-fluorophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .科学的研究の応用
Fluorescence Quenching Studies
Studies have investigated the fluorescence quenching mechanisms of boronic acid derivatives by anilines, providing insights into the interactions that could be relevant for 5-Chloro-2-(4-fluorophenoxy)aniline. Fluorescence quenching involves the reduction of fluorescence intensity due to interactions between a fluorophore and a quencher. This is crucial for understanding molecular interactions and could be applicable for sensors or probes in biological and environmental monitoring.
- Mechanism Exploration: Fluorescence quenching of boronic acid derivatives by aniline has been examined, suggesting that static quenching mechanisms are active, indicating potential applications in sensor technology or molecular studies. Such investigations help understand the photophysical behavior of similar compounds, including this compound, in various solvents and conditions (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis and Chemical Transformation
Research on the synthesis and functionalization of chloro and fluoro substituted anilines provides a foundation for synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.
- Synthetic Approaches: Practical synthesis methods for chloro-fluoro aniline derivatives have been developed, demonstrating routes for obtaining high yields of targeted products. These methodologies could be adapted for synthesizing this compound and its derivatives, offering pathways for industrial production and applications in drug discovery or material engineering (Zhang Qingwen, 2011).
Material Science and Optical Applications
Investigations into the vibrational and optical properties of halogenated anilines underscore the potential of this compound in material science, particularly in nonlinear optics and as part of advanced materials.
- Optical and Vibrational Analysis: Studies on chloro and fluoro-substituted anilines reveal their potential in nonlinear optical applications and as materials for optical limiting. Understanding the linear and nonlinear optical properties of such compounds can lead to their use in photonic devices and materials with tailored photophysical properties. This includes potential applications of this compound derivatives in designing materials with specific optical characteristics (Revathi et al., 2017).
Safety and Hazards
Safety data sheets indicate that chemicals like 5-Chloro-2-(4-fluorophenoxy)aniline can be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction and serious eye damage . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets by forming or breaking carbon-carbon bonds.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
生化学分析
Biochemical Properties
5-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its potential therapeutic applications and its role in cellular biochemistry .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and other cellular functions. These molecular mechanisms are critical for understanding how the compound influences biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Identifying these threshold effects is essential for determining the compound’s safety and efficacy in research and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are important factors for understanding its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and cellular effects. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular biochemistry .
特性
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFZUJCIGMCUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)











![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
